N-[4-(4-methylpyrimidin-2-yl)phenyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide
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Overview
Description
This compound features a piperazine ring substituted with a carboxamide group and a phenyl ring, which is further substituted with a methylpyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylpyrimidin-2-yl)phenyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine ring, followed by the introduction of the carboxamide group. The phenyl ring is then substituted with the methylpyrimidinyl group through a series of nucleophilic substitution reactions. The final step involves the addition of the prop-2-yn-1-yl group under specific reaction conditions, such as the use of a palladium catalyst in a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylpyrimidin-2-yl)phenyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxamide group to an amine or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl ring or the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[4-(4-methylpyrimidin-2-yl)phenyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-methylpyrimidin-2-yl)phenyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The piperazine ring and the carboxamide group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-methylpyrimidin-2-yl)phenyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide: can be compared with other piperazine derivatives and carboxamide-containing compounds.
N-[4-(4-chloropyrimidin-2-yl)phenyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide: Similar structure but with a chlorine substituent instead of a methyl group.
N-[4-(4-methylpyrimidin-2-yl)phenyl]-4-(prop-2-yn-1-yl)piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-[4-(4-methylpyrimidin-2-yl)phenyl]-4-prop-2-ynylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-3-10-23-11-13-24(14-12-23)19(25)22-17-6-4-16(5-7-17)18-20-9-8-15(2)21-18/h1,4-9H,10-14H2,2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLGAJOVYWCORV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C2=CC=C(C=C2)NC(=O)N3CCN(CC3)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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